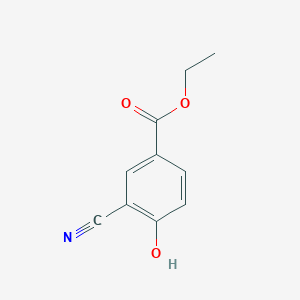
Ethyl 3-cyano-4-hydroxybenzoate
Cat. No. B1603327
Key on ui cas rn:
34133-59-0
M. Wt: 191.18 g/mol
InChI Key: AGBGPFOWJFCHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07393868B2
Procedure details


Charge a 10 L double jacket reactor, equipped with a mechanical stirrer, a reflux condenser and set under N2 with 4-hydroxy-3-iodo-benzoic acid ethyl ester (1312 g, 4.49 mol), dimethylsulfoxide (3277 mL) and CuCN (442.3 g). Heat the mixture to 105° C. and hold at this temperature for 2.5 h. Cool the brown solution down to 20° C. Add water at 48° C. water (6.5 L) Filter the mixture at 20° C., then wash the cake with water (2 L). Suspend the cake in EtOAc (5 L) and stir during 1 h at 20° C. Filter the suspension on Hyflo Super Cel® (250 g) and rinse with EtOAc (3 L). Decant the filtrates, then evaporate the organic layer to dryness. Take the residue up in n-heptane (10 L). Distill off 2 L of n-heptane, then add CH2Cl2 (400 mL). Cool the mixture cooled to 27° C., filter and rinse the cake with n-heptane (2 L). Dry 48 h at 55° C. under pressure to give 4-hydroxy-3-cyano-benzoic acid ethyl ester. (777.7 g, 4.067 mol). 1H NMR (250 MHz, DMSOd): 1.32 (t, j=7.1 Hz, 3H), 4.3 (q, j=7.1 Hz, 2H), 7.13(d, j=8.8 Hz, 1H), 8.07(dxd, j=8.8 Hz, 2.2 Hz, 1H), 8.16 (d, j=2.2 Hz), 12.11(s (broad), 1H).

Name
CuCN
Quantity
442.3 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7](I)[CH:6]=1)[CH3:2].[C:14]([Cu])#[N:15]>CS(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([C:14]#[N:15])[CH:6]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1312 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)I)=O
|
Step Two
|
Name
|
CuCN
|
|
Quantity
|
442.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Step Three
|
Name
|
|
|
Quantity
|
3277 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir during 1 h at 20° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Charge a 10 L double jacket reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the brown solution down to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Add water at 48° C. water (6.5 L) Filter the mixture at 20° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the cake with water (2 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the suspension on Hyflo Super Cel® (250 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse with EtOAc (3 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Decant the filtrates
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the organic layer to dryness
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distill off 2 L of n-heptane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 27° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse the cake with n-heptane (2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry 48 h at 55° C. under pressure
|
|
Duration
|
48 h
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)C#N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
